3-Iodo-5-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

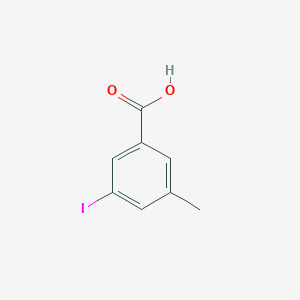

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSUTRCVLDJUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598236 | |

| Record name | 3-Iodo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-90-1 | |

| Record name | 3-Iodo-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52107-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Iodo-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 3-Iodo-5-methylbenzoic acid (CAS No. 52107-90-1), a key intermediate in synthetic organic chemistry and drug discovery. While specific experimental data for this particular isomer is not extensively reported in publicly available literature, this document synthesizes information from structurally related compounds and outlines robust experimental protocols for its full characterization. This guide is intended to serve as a foundational resource for researchers, enabling them to handle, utilize, and characterize this compound with scientific rigor and precision.

Introduction: The Synthetic Utility of Substituted Benzoic Acids

Substituted benzoic acids are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs). The specific placement of functional groups on the benzene ring dictates the molecule's steric and electronic properties, which in turn influences its reactivity and potential applications. This compound, with its carboxylic acid, iodo, and methyl substituents, presents a versatile scaffold for further chemical modifications. The iodine atom, in particular, serves as a readily transformable functional group, enabling cross-coupling reactions and the introduction of diverse molecular fragments. An accurate understanding of its physical properties is paramount for optimizing reaction conditions, developing purification strategies, and conducting formulation studies.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are well-defined, others, such as the melting point and solubility, are based on qualitative data and comparisons with closely related isomers due to a lack of specific experimental reports for this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 52107-90-1 | |

| Molecular Formula | C₈H₇IO₂ | |

| Molecular Weight | 262.04 g/mol | |

| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar substituted benzoic acids. |

| Melting Point | Not definitively reported. The related isomer, 3-iodo-4-methylbenzoic acid, has a melting point of 209-212 °C. | [1] |

| Boiling Point | Not reported. Expected to be high and likely to decompose upon heating at atmospheric pressure. | |

| Solubility | Qualitative data suggests slight solubility in water and better solubility in polar organic solvents. | [2] |

In-Depth Analysis of Physical Properties and Characterization Methodologies

Solubility Profile: A Qualitative and Quantitative Approach

Theoretical Framework: The solubility of a compound is a critical parameter that influences its utility in various chemical processes, from synthesis to formulation. The presence of both a polar carboxylic acid group and a nonpolar iodinated aromatic ring in this compound suggests a nuanced solubility profile. The carboxylic acid moiety can engage in hydrogen bonding with polar solvents, while the aromatic ring favors interactions with nonpolar solvents.

Qualitative Assessment: Based on available information for structurally similar compounds, this compound is expected to be more soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and ethers (e.g., tetrahydrofuran) than in nonpolar solvents like hexanes.[2][3] Its solubility in water is anticipated to be low.[2]

Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method):

This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents (e.g., water, ethanol, acetone, toluene). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved solute can then be determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or by gravimetric analysis after solvent evaporation.

References

An In-depth Technical Guide to 3-Iodo-5-methylbenzoic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Iodo-5-methylbenzoic acid, a key halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, a robust synthesis protocol, and its strategic importance as a versatile intermediate in modern organic synthesis.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring a benzoic acid core functionalized with a methyl group and an iodine atom at the meta positions relative to each other. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block for creating complex molecular architectures.

Chemical Structure and Formula

The structural formula of this compound is C₈H₇IO₂.[1] The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH), a methyl group (-CH₃), and an iodine atom (-I) at positions 1, 3, and 5, respectively.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 52107-90-1 | [1][2] |

| Molecular Formula | C₈H₇IO₂ | [1] |

| Molecular Weight | 262.04 g/mol | [3] |

| Appearance | Solid | [3] |

| Canonical SMILES | CC1=CC(=CC(=C1)I)C(=O)O | [1] |

| InChI Key | FDSUTRCVLDJUCI-UHFFFAOYSA-N | [3] |

| Melting Point | Data not readily available. The isomer 3-Iodo-4-methylbenzoic acid has a melting point of 210-212 °C.[4] | |

| Boiling Point | Data not readily available. | |

| Solubility | Data not readily available. The isomer 3-Iodo-4-methylbenzoic acid is soluble in methanol.[4] |

Synthesis Pathway: The Sandmeyer Reaction

The synthesis of this compound is most effectively achieved via a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups.[5] This method involves the diazotization of the precursor, 3-amino-5-methylbenzoic acid, followed by displacement of the diazonium group with iodide. This route is favored for its high regioselectivity and reliability.

The overall transformation is depicted in the workflow below:

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the Sandmeyer iodination of substituted anilines.[6][7]

Materials:

-

3-Amino-5-methylbenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Deionized water

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-methylbenzoic acid (1 equivalent) in a mixture of deionized water and concentrated hydrochloric acid (3 equivalents). b. Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. The starting material may not fully dissolve, which is acceptable. c. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the cooled amine slurry over 30-45 minutes. It is critical to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt. e. After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of the initial solid.

-

Iodination (Sandmeyer Reaction): a. In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of deionized water. b. Slowly add the cold potassium iodide solution to the diazonium salt solution. Effervescence (release of N₂ gas) will be observed. c. After the initial reaction subsides, remove the ice bath and allow the mixture to warm to room temperature. d. Gently heat the reaction mixture to 40-50 °C for approximately 1 hour to ensure the complete decomposition of the diazonium salt.

-

Workup and Purification: a. Cool the reaction mixture to room temperature. A precipitate of the crude product should form. b. To remove any excess iodine, add a saturated solution of sodium thiosulfate dropwise until the dark color of iodine disappears, resulting in a pale yellow or off-white solid. c. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water. d. For further purification, recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount for any synthetic intermediate. While comprehensive, experimentally verified spectroscopic data for this compound is not widely available in public databases, this section outlines the expected characteristics based on its structure and data from closely related isomers.[8][9]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet corresponding to the methyl group protons would appear in the upfield region (typically 2.3-2.5 ppm). The carboxylic acid proton will appear as a broad singlet far downfield.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals: six for the aromatic carbons (one of which, bonded to iodine, will have a significantly lower chemical shift), one for the methyl carbon, and one for the carboxyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and various C-H and C=C stretching and bending vibrations characteristic of the substituted aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion (M⁺) peak corresponding to the molecular weight (262.04 g/mol ). A characteristic fragmentation pattern would involve the loss of -OH and -COOH groups.

Applications in Research and Development

The strategic placement of the iodo, methyl, and carboxylic acid groups makes this compound a highly valuable intermediate in synthetic chemistry.

-

Versatile Synthetic Intermediate: The iodine atom serves as a versatile handle for introducing further molecular complexity. It is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

-

Pharmaceutical Synthesis: Halogenated benzoic acids are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[10] For instance, isomers like 5-Iodo-2-methylbenzoic acid are known intermediates in the synthesis of anti-diabetic drugs.[10] The structural motif of this compound makes it a promising precursor for developing novel therapeutics where a substituted benzoic acid core is required.

-

Functional Materials: The ability to undergo cross-coupling reactions also makes this compound a candidate for the synthesis of novel organic materials with tailored electronic or photophysical properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. 3-IODO-5-METHYL-BENZOIC ACID | 52107-90-1 [chemicalbook.com]

- 3. 3-IODO-5-METHYL-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 4. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Iodo-5-methylbenzoic acid [webbook.nist.gov]

- 10. nbinno.com [nbinno.com]

Foreword: The Strategic Importance of 3-Iodo-5-methylbenzoic Acid

An In-depth Technical Guide to the Synthesis of 3-Iodo-5-methylbenzoic Acid

This compound (CAS No: 52107-90-1) is a highly versatile synthetic intermediate whose value to the research, pharmaceutical, and materials science sectors cannot be overstated.[1] Its strategic importance is derived from the unique arrangement of three distinct functional moieties on the aromatic ring: a carboxylic acid, a methyl group, and an iodine atom. This trifecta of functionalities provides a rich platform for a diverse array of chemical transformations. The carboxylic acid group allows for the formation of esters and amides, the methyl group can be a site for further functionalization, and the iodine atom serves as an exceptional handle for modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This capability enables the precise and efficient construction of complex molecular architectures, making it an indispensable building block in the development of novel therapeutic agents and advanced functional materials.[1]

This guide provides an in-depth exploration of the viable synthetic pathways to this compound, with a strong emphasis on the most reliable and regiochemically precise method: the Sandmeyer reaction. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and contrast the primary route with alternative strategies to offer a comprehensive understanding for the practicing scientist.

Comparative Analysis of Synthetic Strategies

The synthesis of a specific polysubstituted benzene isomer like this compound is primarily a challenge of regioselectivity. Two main strategies can be considered: the direct electrophilic iodination of a precursor and the construction of the target molecule from a starting material that ensures unambiguous placement of the substituents.

| Feature | Sandmeyer Reaction Pathway | Direct Iodination Pathway |

| Starting Material | 3-Amino-5-methylbenzoic acid | 3-Methylbenzoic acid (m-toluic acid) |

| Regioselectivity | Excellent . The iodine atom is directed specifically to the position of the former amino group. | Poor . Leads to a mixture of isomers (e.g., 2-iodo, 4-iodo, 6-iodo derivatives), making isolation of the desired product difficult and inefficient.[2] |

| Key Transformation | Diazotization of an amine to a diazonium salt, followed by nucleophilic substitution with iodide.[3][4] | Electrophilic aromatic substitution using an iodinating agent and an oxidant/catalyst.[5][6] |

| Reaction Conditions | Mild, low-temperature conditions for diazotization (0-5 °C), followed by gentle warming.[7] | Often requires harsh conditions, strong acids, and potent oxidizing agents.[7] |

| Yield & Purity | Generally high yields of a single, pure isomer. | Low yield of the desired isomer, accompanied by significant purification challenges.[2][8] |

| Trustworthiness | High . A classic, reliable, and predictable transformation in aromatic chemistry.[9][10] | Low . Unsuitable for the regioselective synthesis of this specific target molecule. |

Based on this analysis, the Sandmeyer reaction is the superior and recommended pathway for the synthesis of this compound, offering unparalleled control over the final product's constitution.

Core Protocol: Synthesis via the Sandmeyer Reaction

This pathway is the gold standard for preparing this compound due to its high fidelity and predictability. The synthesis begins with 3-amino-5-methylbenzoic acid, where the amino group serves as a regiochemical placeholder that is efficiently converted into the target iodine substituent.

The overall transformation is a two-step, one-pot process:

-

Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid.

-

Iodide Displacement: Substitution of the diazonium group with iodide from a source like potassium iodide (KI).

References

- 1. This compound | 52107-90-1 | Benchchem [benchchem.com]

- 2. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations [beilstein-journals.org]

- 7. portal.tpu.ru [portal.tpu.ru]

- 8. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to 3-Iodo-5-methylbenzoic acid (CAS: 52107-90-1)

This compound, identified by the CAS number 52107-90-1, is a substituted aromatic carboxylic acid that has emerged as a crucial intermediate in the fields of pharmaceutical development and materials science.[1][2] Its molecular structure, featuring a benzoic acid core functionalized with both an iodo and a methyl group, provides a unique combination of reactivity and structural definition. The true value of this compound lies in its capacity as a versatile scaffold. The carboxylic acid group offers a classic handle for amide bond formation and esterification, while the aryl iodide provides a reactive site for modern palladium-catalyzed cross-coupling reactions. This dual functionality allows for the strategic and modular construction of complex molecular architectures, making it an invaluable tool for medicinal chemists and synthetic researchers aiming to explore novel chemical space.

This guide offers a comprehensive technical overview of this compound, detailing its properties, synthesis, chemical reactivity, and applications, with a focus on the practical insights required by researchers in the lab.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. All quantitative data is summarized for clarity and ease of comparison.

| Property | Value | Source |

| CAS Number | 52107-90-1 | [1][3][4] |

| Molecular Formula | C₈H₇IO₂ | [1][2][5] |

| Molecular Weight | 262.04 g/mol | [1][3][6] |

| Appearance | Solid | [7] |

| Purity | Typically ≥97% | [7] |

| SMILES | CC1=CC(=CC(=C1)I)C(=O)O | [1] |

| InChI Key | FDSUTRCVLDJUCI-UHFFFAOYSA-N | [7] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |

Synthesis: Direct Iodination of 3-Methylbenzoic Acid

The most direct and industrially relevant route to this compound is the electrophilic aromatic substitution (iodination) of the parent compound, 3-methylbenzoic acid. The directing effects of the substituents are key to the regioselectivity of this reaction. The carboxylic acid group is a meta-director and deactivating, while the methyl group is an ortho-, para-director and activating. The position between these two groups (C5) is sterically accessible and electronically favored for iodination.

Modern iodination protocols often employ a combination of molecular iodine (I₂) and a strong oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺). This approach avoids the harsh conditions of older methods and provides higher yields and selectivity.[8][9]

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow from starting material to the purified final product.

Caption: General workflow for the synthesis of this compound.

Field-Proven Experimental Protocol: Direct Iodination

This protocol is a representative method adapted from established procedures for the iodination of benzoic acids.[8][10] It is designed to be self-validating by including checkpoints and explaining the rationale for each step.

-

Reactor Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

-

Charging Reagents:

-

Charge the flask with 3-methylbenzoic acid (1.0 eq).

-

Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material). Stir until the solid dissolves.

-

Add molecular iodine (I₂, 0.5-0.6 eq). The solution will turn a deep purple/brown.

-

Causality: Acetic acid is a common solvent for electrophilic aromatic substitutions as it is polar enough to dissolve the reagents but is resistant to oxidation.

-

-

Initiation of Iodination: Slowly and carefully add an oxidizing agent. A combination of sulfuric acid and hydrogen peroxide or iodic acid (HIO₃) is effective.[10][11] The addition should be done portion-wise or via an addition funnel to control the reaction temperature, as it can be exothermic.

-

Causality: The oxidizing agent reacts with I₂ to form a more powerful electrophile, I⁺, which is necessary to overcome the deactivating effect of the carboxylic acid group and achieve efficient substitution.

-

-

Reaction: Heat the reaction mixture to 80-100°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Trustworthiness: Monitoring ensures the reaction goes to completion, preventing the isolation of a mixture of starting material and product, which complicates purification.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

Pour the mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the dark color of excess iodine dissipates, leaving a pale yellow or off-white slurry.[11]

-

Causality: Sodium thiosulfate is a reducing agent that quenches any unreacted iodine, simplifying the purification process.

-

Add cold water to fully precipitate the crude product.

-

Collect the solid by vacuum filtration, washing the filter cake with copious amounts of cold water to remove residual acetic acid and inorganic salts.

-

-

Purification:

-

The crude solid is best purified by recrystallization. A common solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Filter the purified crystals and dry them under vacuum to a constant weight.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its two functional groups. The aryl iodide is a prime substrate for transition-metal-catalyzed cross-coupling, while the carboxylic acid engages in classic condensation chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition to a low-valent palladium catalyst.[12] This initiates catalytic cycles that form new carbon-carbon or carbon-nitrogen bonds, which are central to modern drug discovery.

1. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is one of the most powerful methods for constructing aryl amine bonds, which are prevalent in pharmaceuticals.[13][14] It involves coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[15][16]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination:

-

Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

-

Reagents: Add the amine (1.1-1.5 eq) and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).[16]

-

Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture (typically 80-110°C) until the starting material is consumed (monitored by TLC/LC-MS).

-

Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The product is purified by column chromatography.

-

Expertise Insight: The choice of ligand and base is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the final reductive elimination step.[16]

2. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron species (e.g., a boronic acid or boronate ester). This reaction is exceptionally robust and tolerant of a wide range of functional groups.

Generalized Protocol for Suzuki Coupling:

-

Setup: In a flask, dissolve this compound (1.0 eq) and the desired boronic acid (1.1-1.5 eq) in a solvent mixture, typically toluene and water or dioxane and water.

-

Catalyst System: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and an aqueous base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).[17]

-

Reaction: Heat the biphasic mixture with vigorous stirring at 80-100°C for several hours until completion.

-

Workup: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.

-

Expertise Insight: The aqueous base is crucial not only for activating the boronic acid but also for facilitating the transmetalation step in the catalytic cycle.

Applications in Drug Discovery

Halogenated benzoic acids are privileged scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic areas. For instance, similar building blocks like 5-Iodo-2-methylbenzoic Acid and 2-Chloro-5-Iodobenzoic Acid are explicitly cited as critical components in the synthesis of modern anti-diabetic drugs.[18][19]

The this compound moiety allows for the introduction of diverse substituents via cross-coupling at the 3-position, enabling chemists to systematically probe the structure-activity relationship (SAR) of a lead compound. The methyl group at the 5-position can provide beneficial metabolic stability or modulate binding interactions, while the carboxylic acid often acts as a key hydrogen bond donor/acceptor or a point of attachment to other parts of a molecule.

Spectroscopic Characterization

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -COOH | 10.0 - 13.0 | broad singlet | Acidic proton, position is concentration and solvent dependent. |

| Ar-H (H2) | ~8.1 | singlet (or narrow triplet) | Deshielded by adjacent COOH and I. |

| Ar-H (H6) | ~7.9 | singlet (or narrow triplet) | Deshielded by adjacent I. |

| Ar-H (H4) | ~7.5 | singlet (or narrow triplet) | Least deshielded aromatic proton. |

| -CH₃ | ~2.4 | singlet | Typical chemical shift for an aryl methyl group. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | ~170 | Typical for a benzoic acid carbonyl. |

| Ar-C (C1) | ~133 | Carbon bearing the COOH group. |

| Ar-C (C5) | ~140 | Carbon bearing the methyl group. |

| Ar-C (C3) | ~94 | Carbon bearing the iodo group (strong shielding effect). |

| Ar-C (C2, C6, C4) | 130 - 140 | Aromatic CH carbons. |

| -CH₃ | ~21 | Typical for an aryl methyl group. |

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

-

A sharp C=O stretch at ~1700 cm⁻¹.

-

C-H stretches (aromatic and methyl) around 2900-3100 cm⁻¹.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Identification: This compound is classified as an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][23]

-

Precautionary Statements:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][25][26] Keep away from incompatible materials and sources of ignition.

Conclusion

This compound (CAS 52107-90-1) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure and the orthogonal reactivity of its functional groups provide a reliable and versatile platform for synthesizing complex molecules. The capacity for selective C-N and C-C bond formation via robust palladium-catalyzed cross-coupling reactions at the iodo position makes it a cornerstone for building molecular diversity. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully leverage its synthetic potential in their scientific endeavors.

References

- 1. This compound | 52107-90-1 | CCA10790 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. 52107-90-1|this compound|BLD Pharm [bldpharm.com]

- 4. 3-IODO-5-METHYL-BENZOIC ACID | 52107-90-1 [chemicalbook.com]

- 5. This compound | C8H7IO2 | CID 19261771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Iodo-4-Methylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 3-IODO-5-METHYL-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 8. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations [beilstein-journals.org]

- 10. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]

- 11. 3-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Making sure you're not a bot! [oc-praktikum.de]

- 18. nbinno.com [nbinno.com]

- 19. calibrechem.com [calibrechem.com]

- 20. benchchem.com [benchchem.com]

- 21. rsc.org [rsc.org]

- 22. hmdb.ca [hmdb.ca]

- 23. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectroscopic Characterization of 3-Iodo-5-methylbenzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 3-Iodo-5-methylbenzoic acid, a key intermediate in pharmaceutical and organic synthesis. The structural elucidation of such molecules is paramount for ensuring the integrity of research and development processes. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, blending theoretical principles with practical, field-proven insights for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 52107-90-1) is a substituted aromatic carboxylic acid. Its molecular structure, featuring an iodine atom, a methyl group, and a carboxylic acid function on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and the desired molecular architecture. This guide will delve into the multi-faceted spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of public experimental spectra for this compound, the following data is based on high-quality predictions from validated computational models, which serve as a reliable guide for experimental verification.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| -COOH | ~11-13 | Singlet, broad | 1H |

| Aromatic H | ~8.1 | Singlet | 1H |

| Aromatic H | ~7.9 | Singlet | 1H |

| Aromatic H | ~7.6 | Singlet | 1H |

| -CH₃ | ~2.4 | Singlet | 3H |

Predicted using advanced NMR prediction software. Actual experimental values may vary slightly.

Expertise & Experience in Interpretation:

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum (δ 10-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Aromatic Protons: The three protons on the aromatic ring are in distinct chemical environments and are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. Their specific chemical shifts are influenced by the electronic effects of the substituents. The iodine and carboxylic acid groups are electron-withdrawing, which deshields the nearby protons, causing them to resonate at a lower field. The methyl group is weakly electron-donating.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet at approximately 2.4 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| -C=O | ~170 |

| Aromatic C-COOH | ~135 |

| Aromatic C-I | ~94 |

| Aromatic C-CH₃ | ~140 |

| Aromatic C-H | ~138 |

| Aromatic C-H | ~133 |

| Aromatic C-H | ~130 |

| -CH₃ | ~21 |

Predicted using advanced NMR prediction software. Actual experimental values may vary slightly.

Expertise & Experience in Interpretation:

-

Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group is significantly deshielded by the two oxygen atoms and appears far downfield.

-

Aromatic Carbons: The six carbons of the benzene ring are in different electronic environments. The carbon attached to the iodine atom (C-I) is expected to be significantly shielded compared to the other aromatic carbons, appearing at a higher field (lower ppm value). The carbons attached to the carboxylic acid and methyl groups, as well as the protonated carbons, will have distinct chemical shifts.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (typically 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters: 45-degree pulse angle, 2-5 second relaxation delay, 128 or more scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the substituted aromatic ring.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch of the hydrogen-bonded carboxylic acid dimer[1] |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl) |

| ~1700 | Strong, Sharp | C=O (carbonyl) stretch of the carboxylic acid[1] |

| ~1600, ~1475 | Medium to Strong | C=C stretching vibrations within the aromatic ring |

| ~1420 | Medium | In-plane O-H bend coupled with C-O stretch[1] |

| ~1300 | Medium | C-O stretch coupled with in-plane O-H bend[1] |

| ~920 | Broad, Medium | Out-of-plane O-H bend of the carboxylic acid dimer[1] |

| Below 600 | Weak to Medium | C-I stretch |

Expertise & Experience in Interpretation:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which is due to strong intermolecular hydrogen bonding that forms a dimeric structure. This broad peak often overlaps with the C-H stretching vibrations.[1]

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[1]

-

Aromatic and Aliphatic C-H Stretches: Absorptions for C-H bonds in the aromatic ring and the methyl group will be present.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule, including C-O stretching and various bending vibrations. The C-I stretch is expected at a low frequency.

Experimental Protocol for FT-IR Data Acquisition (ATR Method):

-

Background Collection: Record a background spectrum with a clean Attenuated Total Reflectance (ATR) crystal to account for ambient atmospheric conditions.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to the sample using the ATR clamp to ensure good contact with the crystal.

-

Spectral Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum of this compound:

-

Molecular Formula: C₈H₇IO₂

-

Molecular Weight: 262.04 g/mol

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Interpretation |

| 262 | [M]⁺ | Molecular Ion |

| 245 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 217 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 127 | [I]⁺ | Iodine cation |

| 90 | [C₇H₆]⁺ | Toluene fragment (loss of I and COOH) |

Expertise & Experience in Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule is expected at an m/z of 262. For aromatic compounds, this peak is often of significant intensity.

-

Fragmentation Pattern: Aromatic carboxylic acids typically undergo fragmentation by losing the hydroxyl group (-OH) or the entire carboxylic acid group (-COOH).[2] The presence of a strong iodine atom will also influence the fragmentation, potentially leading to a peak for the iodine cation. The fragmentation of aromatic acids often results in prominent molecular ion peaks and characteristic losses of -OH and -CO2H.[2]

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Key Spectroscopic Relationships

Molecular Structure and NMR Assignments

References

The Evolving Architecture of a Molecular Scaffold: A Technical Guide to the Discovery and History of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Aromatic Acid

Benzoic acid, a seemingly simple molecule consisting of a benzene ring attached to a carboxyl group, represents a foundational scaffold in the landscape of organic chemistry and drug discovery. Its derivatives, the substituted benzoic acids, have played a pivotal role in the development of therapeutics, agrochemicals, and industrial materials. This technical guide provides an in-depth exploration of the discovery and history of these remarkable compounds, tracing their journey from natural sources to complex, rationally designed molecules. We will delve into the evolution of their synthesis, the elucidation of their structure-activity relationships, and the key scientific minds that unlocked their potential. This guide is structured to provide not just a historical account, but a deeper understanding of the scientific reasoning and experimental logic that has driven innovation in this field for centuries.

Part 1: From Gum Benzoin to a Defined Structure: The Genesis of Benzoic Acid

The story of benzoic acid begins not in a modern laboratory, but in the observations of 16th-century naturalists.

-

16th Century: The earliest accounts of benzoic acid isolation date back to the dry distillation of gum benzoin, a resin from Styrax trees. Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596) are all credited with early descriptions of this process.[1][2][3][4][5] At this stage, the substance was a crude sublimate, its chemical nature a complete mystery.

-

1832: The true structural elucidation of benzoic acid was a landmark achievement by Justus von Liebig and Friedrich Wöhler.[1][2][3] Their work not only determined its composition but also explored its relationship to hippuric acid, a derivative found in horse urine.[1] This laid the groundwork for understanding it as the simplest aromatic carboxylic acid.[1][2][3]

-

1875: A pivotal moment in the application of benzoic acid came with the discovery of its antifungal properties by Hermann Salkowski.[1][2][3] This finding established its use as a food preservative, a role it and its salts (E210-E213) continue to play today.[1]

Part 2: The Dawn of Substitution: Expanding the Chemical Universe

The true power of the benzoic acid scaffold lies in its susceptibility to substitution, allowing for the tuning of its physical, chemical, and biological properties. The 19th and 20th centuries witnessed a surge in the development of synthetic methodologies to create a vast array of substituted benzoic acids.

Foundational Synthetic Methodologies: A Historical Perspective

The evolution of synthetic methods for substituted benzoic acids was driven by the need for greater efficiency, milder reaction conditions, and access to a wider range of derivatives.

The synthesis of salicylic acid (2-hydroxybenzoic acid) is a cornerstone in the history of substituted benzoic acids, primarily due to its role as the precursor to aspirin. The Kolbe-Schmitt reaction, developed in the mid-19th century, was the first commercially viable method for its production.

-

1860: Hermann Kolbe first described the synthesis of salicylic acid from phenol and carbon dioxide.[6]

-

1885: Rudolf Schmitt's modification, which involved using sodium phenoxide and high pressure, significantly improved the yield and selectivity of the reaction, making it the dominant industrial process.[6][7]

Causality Behind the Experimental Choice: The Kolbe-Schmitt reaction was a groundbreaking development because it provided a direct route to an ortho-substituted benzoic acid from a readily available starting material, phenol. The use of pressure in Schmitt's modification was a key innovation that favored the formation of the thermodynamically more stable ortho-isomer, which was crucial for the synthesis of the medically important salicylic acid.

Experimental Protocol: The Kolbe-Schmitt Reaction

-

Preparation of Sodium Phenoxide: Phenol is treated with a strong base, typically sodium hydroxide, to form sodium phenoxide.

-

Carboxylation: The sodium phenoxide is then heated under pressure (typically 100 atm and 125°C) with carbon dioxide.[8]

-

Acidification: The resulting sodium salicylate is treated with an acid, such as sulfuric acid, to protonate the carboxylate and precipitate salicylic acid.[8]

Caption: The Kolbe-Schmitt reaction for salicylic acid synthesis.

The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis, providing a powerful method for forming carbon-carbon bonds.[9] Their reaction with carbon dioxide offered a general and high-yielding route to a wide variety of substituted benzoic acids.

Causality Behind the Experimental Choice: The Grignard reaction provided a significant advantage over earlier methods by allowing for the synthesis of benzoic acids from aryl halides. This opened up a vast new range of possible substitution patterns that were not easily accessible through other means. The reaction is particularly valuable for its tolerance of various functional groups on the aryl halide, with appropriate protection strategies.

Experimental Protocol: Grignard Carboxylation of Bromobenzene

-

Formation of the Grignard Reagent: Magnesium turnings are reacted with bromobenzene in an anhydrous ether solvent (e.g., diethyl ether or THF) to form phenylmagnesium bromide.[4][10] This step is highly sensitive to moisture and oxygen.

-

Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice).[4] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2.

-

Acidic Workup: The resulting magnesium salt is hydrolyzed with a strong acid (e.g., HCl or H2SO4) to yield benzoic acid.[4]

Caption: Grignard carboxylation for benzoic acid synthesis.

-

Friedel-Crafts Acylation: Developed in 1877 by Charles Friedel and James Crafts, this reaction allows for the acylation of aromatic rings.[11] While not a direct route to benzoic acid itself, the acylation of an aromatic compound followed by oxidation of the resulting ketone provides a versatile pathway to substituted benzoic acids.

-

Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provides a method to synthesize aryl halides from aryl diazonium salts, which are in turn prepared from anilines.[12] This opened up another avenue for creating halogenated benzoic acids, which could then be further functionalized.

-

Ullmann Condensation: Developed by Fritz Ullmann in the early 20th century, this copper-catalyzed reaction allows for the formation of C-O and C-N bonds, enabling the synthesis of phenoxy and anilino benzoic acids.[6][13]

A Tale of Three Derivatives: The Impact of Substitution on Function

The history of substituted benzoic acids is best understood through the lens of its most impactful derivatives. The stories of salicylic acid, p-aminobenzoic acid (PABA), and the sulfonamides illustrate the profound effect of seemingly minor chemical modifications.

The journey from willow bark to the modern medicine cabinet is a testament to the power of chemical modification.

-

Ancient Times: The medicinal properties of willow bark, containing the glycoside salicin, were known for millennia for their pain-relieving and fever-reducing effects.[14]

-

1838: Raffaele Piria first isolated salicylic acid.[14]

-

1874: The Heyden Company began the first industrial production of salicylic acid.[15] However, its use was limited by its severe gastric side effects.

-

1897: Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, or aspirin.[14] This modification maintained the therapeutic effects while significantly reducing the gastrointestinal irritation, a landmark achievement in rational drug design.

The Logic of Acetylation: The acetylation of the phenolic hydroxyl group of salicylic acid masks its acidity, reducing its direct irritant effect on the stomach lining. In the body, aspirin is hydrolyzed back to salicylic acid, its active form.

Caption: The historical pathway from willow bark to aspirin.

p-Aminobenzoic acid (PABA) is a fascinating example of a molecule with a diverse and evolving range of applications.

-

Early 20th Century: PABA was initially considered a vitamin (vitamin Bx) and was studied for its role in microbial metabolism.[10]

-

Mid-20th Century: The discovery of its ability to absorb UVB radiation led to its widespread use as a primary active ingredient in sunscreens.[10]

-

Later Developments: Concerns about skin allergies and potential for photosensitization led to a decline in its use in sunscreens. However, PABA remains a crucial building block for the synthesis of other important molecules, including certain local anesthetics and the folic acid antagonist methotrexate.[10]

The discovery of sulfonamides, which are derivatives of sulfanilamide (a p-aminobenzoic acid analog), marked the beginning of the antibiotic era.

-

1932: At the Bayer laboratories, Gerhard Domagk discovered that a red dye, Prontosil, was effective against streptococcal infections in mice.[2][3][4]

-

1935: Researchers at the Pasteur Institute in Paris, led by Ernest Fourneau, discovered that Prontosil was a prodrug, and that its antibacterial activity was due to its in vivo conversion to sulfanilamide.[2][16]

The Mechanism of Action and the Logic of Discovery: Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid. Bacteria need to synthesize their own folic acid, while humans obtain it from their diet. This selective toxicity was the key to the success of sulfonamides. The initial discovery of Prontosil's activity was a result of screening dyes for medicinal properties, a common practice at the time. The subsequent elucidation of its active metabolite was a crucial step in understanding its mechanism and in the development of a vast number of more potent and less toxic sulfonamide derivatives.

Part 3: Structure-Activity Relationships: The Guiding Principles of Design

The development of new substituted benzoic acid derivatives has been guided by an ever-deepening understanding of their structure-activity relationships (SAR). The nature, position, and stereochemistry of substituents on the benzoic acid ring have profound effects on the molecule's biological activity.

The Influence of Substituent Properties

-

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly alter the acidity of the carboxylic acid and the electron density of the aromatic ring. For example, electron-withdrawing groups like nitro (-NO2) or halogens (-Cl, -Br) increase the acidity of the carboxylic acid and can influence binding to biological targets.[1][2][3][17] Conversely, electron-donating groups like amino (-NH2) or hydroxyl (-OH) decrease acidity.

-

Steric Effects: The size and shape of a substituent can impact how a molecule fits into the active site of an enzyme or receptor. Bulky substituents can enhance selectivity by preventing binding to off-target sites, or they can hinder binding to the desired target.

-

Lipophilicity: The lipophilicity of a molecule, often influenced by its substituents, affects its ability to cross cell membranes and its distribution in the body. Increasing lipophilicity can enhance absorption and cell penetration, but can also lead to increased toxicity and metabolic liabilities.

Positional Isomerism and its Impact

The position of a substituent on the benzene ring (ortho, meta, or para) is critical in determining its effect on the molecule's properties and biological activity. For example, in the case of local anesthetics derived from benzoic acid, para-amino substitution is often crucial for activity, while meta-substitution can lead to a decrease in potency.[2]

Table 1: Influence of Substituents on the Properties of Benzoic Acid

| Substituent | Position | Electronic Effect | Impact on Acidity (pKa) | Example Application |

| -OH | ortho | Electron-donating | Decreases | Salicylic Acid (anti-inflammatory) |

| -NH2 | para | Electron-donating | Decreases | PABA (UV filter, drug precursor) |

| -NO2 | para | Electron-withdrawing | Increases | p-Nitrobenzoic acid (intermediate) |

| -Cl | para | Electron-withdrawing | Increases | Chlorobenzoic acids (herbicides) |

Part 4: The Modern Era and Future Perspectives

The discovery and development of substituted benzoic acids are far from over. Modern drug discovery continues to utilize this versatile scaffold in the design of new therapeutics. High-throughput screening, combinatorial chemistry, and computational modeling have accelerated the process of identifying novel derivatives with desired biological activities.

The historical journey of substituted benzoic acids, from their natural origins to their rational design, provides invaluable lessons for today's researchers. It highlights the importance of keen observation, the power of chemical synthesis to improve upon nature, and the critical role of understanding structure-activity relationships in the quest for new and better medicines. The simple benzoic acid molecule, in its many substituted forms, will undoubtedly continue to be a source of innovation for generations of scientists to come.

References

- 1. iomcworld.com [iomcworld.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. researchgate.net [researchgate.net]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. Classification & SAR of Local anesthetics.pdf [slideshare.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. DSpace [open.bu.edu]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Theoretical Characterization of 3-Iodo-5-methylbenzoic Acid

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 3-Iodo-5-methylbenzoic acid (IMBA). As experimental data for this specific molecule is limited, this document serves as a procedural whitepaper, outlining the robust computational protocols necessary to predict its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and professionals in drug development who can leverage these computational insights to inform experimental design and accelerate discovery.

Introduction: The Rationale for Computational Analysis

This compound is a substituted aromatic carboxylic acid. Halogenated and methylated benzoic acid derivatives are significant scaffolds in medicinal chemistry and materials science. Predicting their molecular properties in silico is a cost-effective and efficient first step in understanding their potential reactivity, stability, and intermolecular interactions. Computational chemistry allows us to build a detailed molecular portrait, providing data that can be challenging or time-consuming to acquire through experimental means alone.[1][2][3]

This guide will detail a workflow based on Density Functional Theory (DFT), a powerful quantum mechanical method that balances computational cost with high accuracy for organic molecules.[3][4] We will explore how to determine IMBA's most stable three-dimensional structure and predict its key characteristics.

The Computational Workflow: A Self-Validating Protocol

The integrity of computational results hinges on a logical and well-justified workflow. Each step builds upon the last, creating a self-validating system where the outputs of one calculation serve as the inputs for the next, ensuring consistency and reliability.

Figure 1: A generalized workflow for the theoretical characterization of a small organic molecule. This process ensures that all subsequent property calculations are based on a confirmed, stable molecular structure.

Detailed Methodologies

Geometry Optimization: Finding the Ground State

The essential first step is to determine the molecule's most stable 3D conformation, known as its ground-state geometry. This is achieved by finding the structure with the minimum potential energy.

Protocol:

-

Initial Structure Construction: The this compound molecule (PubChem CID: 19261771) is built using molecular modeling software (e.g., GaussView, Avogadro).[5]

-

Selection of Theory and Basis Set:

-

Theory: Density Functional Theory (DFT) with the B3LYP hybrid functional is chosen. B3LYP is widely recognized for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[4][6]

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible and accurate description of electron distribution. The ++ indicates the inclusion of diffuse functions for both heavy atoms and hydrogens, which are crucial for describing anions and systems with lone pairs, while (d,p) adds polarization functions to allow for non-spherical electron density, essential for accurate bonding descriptions.[7] Studies on similar halogenated benzoic acids have successfully employed this level of theory.[8]

-

-

Execution: The optimization calculation is run until the forces on each atom converge to a near-zero value, indicating that a stationary point on the potential energy surface has been reached.

Figure 2: 2D structure of this compound. The computational protocol will determine its precise 3D geometry, including bond lengths and angles.

Vibrational Frequency Analysis: Confirming the Minimum and Predicting Spectra

A frequency calculation is critical for two reasons: it confirms that the optimized geometry is a true energy minimum, and it predicts the molecule's infrared (IR) and Raman spectra.[9][10][11]

Protocol:

-

Calculation: Using the optimized geometry from the previous step, a vibrational frequency analysis is performed at the same B3LYP/6-311++G(d,p) level of theory.[12]

-

Verification: The output is checked for imaginary frequencies. The absence of imaginary frequencies confirms the structure is a true local minimum.[9] A single imaginary frequency would indicate a transition state.[9]

-

Spectral Prediction: The calculated vibrational modes and their corresponding intensities are used to generate the theoretical IR and Raman spectra. These predicted spectra can be directly compared with experimental data for validation.[13]

Table 1: Predicted Vibrational Frequencies (Simulated Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3570 | High | Low |

| C=O Stretch (Carboxylic Acid) | ~1750 | Very High | Medium |

| Aromatic C-H Stretches | ~3100-3000 | Medium | High |

| Aromatic Ring Vibrations | ~1600-1450 | High | High |

| C-I Stretch | ~550 | Low | Medium |

Note: These are representative values. Actual calculated frequencies are often scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental results.

Analysis of Electronic Properties

With a validated structure, we can probe the electronic characteristics that govern the molecule's reactivity and interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[14][15][16]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[16][17]

Figure 3: Conceptual diagram of the HOMO-LUMO energy gap. A smaller gap facilitates electronic excitation and indicates higher chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of the molecule.[18][19] It provides an intuitive guide to molecular reactivity.[18]

-

Red Regions: Electron-rich areas with negative electrostatic potential (e.g., around the oxygen atoms of the carboxylic acid group). These are sites susceptible to electrophilic attack.[20][21]

-

Blue Regions: Electron-deficient areas with positive electrostatic potential (e.g., around the acidic hydrogen of the carboxyl group). These are sites susceptible to nucleophilic attack.[20][21]

Table 2: Key Electronic Properties (Simulated Data)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | ~2.1 Debye | Measures overall molecular polarity |

Prediction of Spectroscopic Properties

Computational methods can accurately predict various types of spectra, which is invaluable for structure elucidation and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei.[22][23][24]

Protocol:

-

Calculation: A GIAO NMR calculation is performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.

-

Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc).[23]

-

Analysis: The predicted chemical shifts can help assign peaks in an experimental spectrum, resolve ambiguities, and confirm the proposed structure. DFT calculations have shown good accuracy in predicting both ¹H and ¹³C chemical shifts.[22][25]

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis).[26][27][28]

Protocol:

-

Calculation: A TD-DFT calculation is run on the optimized geometry to compute the vertical excitation energies and oscillator strengths of the lowest electronic transitions.[26][27]

-

Analysis: The output provides the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands, which can be used to predict the appearance of the UV-Vis spectrum.[6][29] For aromatic compounds like IMBA, transitions such as π -> π* are typically observed.

Table 3: Predicted Spectroscopic Data (Simulated Data)

| Property | Predicted Value (λ_max) | Associated Transition |

|---|---|---|

| UV-Vis Absorption | ~285 nm | π -> π* |

| ¹³C NMR Chemical Shifts (δ, ppm) | ||

| Carbonyl Carbon (C=O) | ~170 ppm | |

| Aromatic Carbon (C-I) | ~95 ppm | |

| Aromatic Carbons (C-H, C-C) | ~130-140 ppm | |

| Methyl Carbon (-CH₃) | ~21 ppm | |

| ¹H NMR Chemical Shifts (δ, ppm) | ||

| Carboxylic Acid Proton (-COOH) | ~12-13 ppm | |

| Aromatic Protons (-CH) | ~7.5-8.0 ppm |

| Methyl Protons (-CH₃) | ~2.4 ppm | |

Conclusion

This guide outlines a robust, first-principles computational protocol for the comprehensive theoretical characterization of this compound. By systematically applying DFT and TD-DFT methods, researchers can obtain reliable predictions of the molecule's geometry, vibrational modes, electronic properties, and spectroscopic signatures. These theoretical insights provide a powerful foundation for understanding molecular behavior, guiding further experimental investigation, and accelerating the development of new chemical entities in a variety of scientific fields.

References

- 1. agendabookshop.com [agendabookshop.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. eolss.net [eolss.net]

- 4. theory dft b3lyp: Topics by Science.gov [science.gov]

- 5. This compound | C8H7IO2 | CID 19261771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 10. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 15. ossila.com [ossila.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands [article.sapub.org]

- 18. MEP [cup.uni-muenchen.de]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 26. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 27. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Iodo-5-methylbenzoic acid

This guide provides a comprehensive technical overview of 3-Iodo-5-methylbenzoic acid, a key building block in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, analytical validation, and critical applications, with a focus on the causal reasoning behind methodological choices.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted aromatic carboxylic acid. The strategic placement of the iodo, methyl, and carboxylic acid groups on the benzene ring makes it a highly versatile intermediate for creating complex molecular architectures. The iodine atom, in particular, serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO₂ | [1] |

| Molecular Weight | 262.04 g/mol | |

| CAS Number | 52107-90-1 | |

| Appearance | White to off-white solid | [General knowledge] |

| Canonical SMILES | CC1=CC(=CC(=C1)I)C(=O)O |

Solubility Profile: While extensive quantitative solubility data is not widely published, qualitative analysis and the behavior of analogous structures like 2,3,5-triiodobenzoic acid indicate that this compound exhibits poor solubility in water.[2] It is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone, a characteristic driven by the polar carboxylic acid group.[3] This solubility is crucial for selecting appropriate reaction and purification solvents.

Synthesis and Purification: A Validated Workflow

The synthesis of this compound can be achieved through several routes. A common and reliable strategy involves the electrophilic iodination of 3-methylbenzoic acid. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor iodination at the C5 position, which is meta to the carboxyl group and ortho to the methyl group.

The following diagram illustrates a typical laboratory-scale synthesis workflow.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for the iodination of benzoic acid derivatives.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid (1.0 equiv.).

-

Reagent Addition: Add a suitable solvent such as acetic acid, followed by the iodinating reagents. A common system is a combination of iodine (I₂) and an oxidizing agent like periodic acid (HIO₃) or nitric acid in the presence of a catalytic amount of sulfuric acid.

-